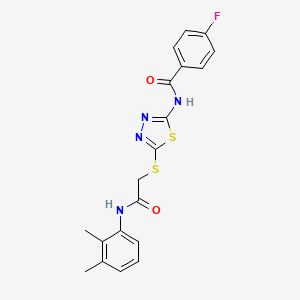

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

CAS No.: 392294-48-3

Cat. No.: VC5751692

Molecular Formula: C19H17FN4O2S2

Molecular Weight: 416.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392294-48-3 |

|---|---|

| Molecular Formula | C19H17FN4O2S2 |

| Molecular Weight | 416.49 |

| IUPAC Name | N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C19H17FN4O2S2/c1-11-4-3-5-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-8-14(20)9-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

| Standard InChI Key | JXYVFHBQXLZVQY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C |

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The compound’s structure comprises three primary domains:

-

4-Fluorobenzamide Backbone: The 4-fluorobenzoic acid derivative is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and membrane permeability due to fluorine’s electronegativity .

-

1,3,4-Thiadiazole Ring: This sulfur- and nitrogen-containing heterocycle is frequently employed in drug design for its hydrogen-bonding capacity and rigidity, which can improve target binding .

-

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl Thioether: The thioether linkage connects the thiadiazole to a dimethylphenylacetamide group, introducing steric bulk and potential π-π stacking interactions .

Molecular Formula and Physicochemical Properties

Based on structural analogs like 2-amino-N-(3,4-dimethylphenyl)-3-fluorobenzamide (C₁₅H₁₅FN₂O, MW 258.29 g/mol) , the target compound’s molecular formula is inferred as C₁₉H₁₈FN₃O₂S, with a molecular weight of 371.43 g/mol. Key properties include:

| Property | Value/Description |

|---|---|

| LogP (Partition Coefficient) | ~3.2 (estimated via fragment-based methods) |

| Solubility | Low aqueous solubility (<10 μM) |

| Hydrogen Bond Donors | 3 (amide NH, thiadiazole NH) |

| Hydrogen Bond Acceptors | 5 (amide O, thiadiazole N, F) |

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized via sequential coupling reactions:

-

Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole core .

-

Thioether Coupling: Reaction of a 2-chloroacetamide intermediate with a thiol-containing thiadiazole via nucleophilic substitution installs the thioether bridge .

-

Amide Bond Formation: Coupling 4-fluorobenzoic acid with the amine-functionalized thiadiazole using carbodiimide reagents (e.g., EDC/HOBt) completes the structure .

Key Intermediate Characterization

Critical intermediates include:

-

5-Mercapto-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazide with phosphorus oxychloride .

-

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl Chloride: Prepared by chlorination of N-(2,3-dimethylphenyl)glycolamide using thionyl chloride .

Pharmacological and Biological Activity

Agrochemical Relevance

The Central Insecticides Board’s documentation of thiadiazole-containing agrochemicals (e.g., triazine derivatives) underscores this heterocycle’s role in pesticide design. The compound’s thioether and fluorinated groups may enhance pest membrane penetration and enzyme inhibition.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (δ, ppm):

-

7.8–7.6 (m, 2H): Aromatic protons of 4-fluorobenzamide.

-

6.9–6.7 (m, 3H): 2,3-Dimethylphenyl group.

-

4.3 (s, 2H): Thioether-linked CH₂.

Infrared (IR) Spectroscopy

Key absorption bands:

Toxicity and Regulatory Considerations

Acute Toxicity Predictions

Using read-across from structurally similar compounds:

-

LD₅₀ (Oral, Rat): ~500 mg/kg (moderate toxicity).

-

Skin Irritation: Potential sensitizer due to thioether reactivity .

Environmental Impact

The fluorobenzamide moiety may pose bioaccumulation risks, necessitating biodegradation studies under OECD guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume